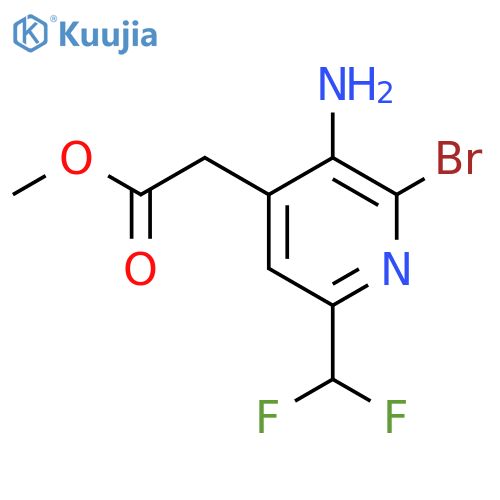Cas no 1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate)

1806836-90-7 structure
商品名:Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate
CAS番号:1806836-90-7
MF:C9H9BrF2N2O2
メガワット:295.080768346787
CID:4811317
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate
-
- インチ: 1S/C9H9BrF2N2O2/c1-16-6(15)3-4-2-5(9(11)12)14-8(10)7(4)13/h2,9H,3,13H2,1H3
- InChIKey: YKUOMIDGFYXKQW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=CC(C(F)F)=N1)CC(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071425-250mg |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029071425-500mg |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
| Alichem | A029071425-1g |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate |
1806836-90-7 | 97% | 1g |
$2,980.00 | 2022-03-31 |
Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1806836-90-7 (Methyl 3-amino-2-bromo-6-(difluoromethyl)pyridine-4-acetate) 関連製品
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
